molecular formula C18H12N2O4 B592840 4,4'-(Pyrimidine-2,5-diyl)dibenzoic acid CAS No. 126676-00-4

4,4'-(Pyrimidine-2,5-diyl)dibenzoic acid

Cat. No. B592840
CAS RN: 126676-00-4
M. Wt: 320.304
InChI Key: ABMYUIJAQCAAAJ-UHFFFAOYSA-N
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Description

“4,4’-(Pyrimidine-2,5-diyl)dibenzoic acid” is a chemical compound with the molecular formula C19H13NO4 . It is used as an efficient, inexpensive, and readily accessible monomer of the polybenzimidazole (PBI) copolymer . It has also been used in the preparation of Metal Organic Frameworks (MOFs) .


Molecular Structure Analysis

The InChI code for “4,4’-(Pyrimidine-2,5-diyl)dibenzoic acid” is 1S/C19H13NO4/c21-18(22)14-5-1-12(2-6-14)16-9-10-17(20-11-16)13-3-7-15(8-4-13)19(23)24/h1-11H,(H,21,22)(H,23,24) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4’-(Pyrimidine-2,5-diyl)dibenzoic acid” include a molecular weight of 319.31 , a density of 1.3±0.1 g/cm3 , and a boiling point of 601.9±55.0 °C at 760 mmHg . The compound is solid at room temperature .

Safety and Hazards

The safety information available indicates that “4,4’-(Pyrimidine-2,5-diyl)dibenzoic acid” may be harmful if swallowed (Hazard Statement: H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

“4,4’-(Pyrimidine-2,5-diyl)dibenzoic acid” has potential applications in the synthesis of novel non-planar PBI copolymers and in the preparation of Metal Organic Frameworks (MOFs) . These areas could be explored further in future research.

Relevant Papers The relevant papers retrieved do not provide additional information beyond what has been summarized above .

properties

IUPAC Name

4-[2-(4-carboxyphenyl)pyrimidin-5-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c21-17(22)13-5-1-11(2-6-13)15-9-19-16(20-10-15)12-3-7-14(8-4-12)18(23)24/h1-10H,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMYUIJAQCAAAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)C3=CC=C(C=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00698183
Record name 4,4'-(Pyrimidine-2,5-diyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(Pyrimidine-2,5-diyl)dibenzoic acid

CAS RN

126676-00-4
Record name 4,4'-(Pyrimidine-2,5-diyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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